REACTION_CXSMILES
|
C(OC(=O)/C=C/[C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[N:15]=[CH:14][N:13]([C:19]1[CH:20]=[C:21]([CH:26]=[CH:27][C:28]=1[CH3:29])[C:22]([O:24][CH3:25])=[O:23])[C:12]2=[O:30])(C)(C)C.I([O-])(=O)(=O)=O.[Na+].C1C[O:41][CH2:40]C1>O.C(O)(C)(C)C.[Os](=O)(=O)(=O)=O>[CH:40]([C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[N:15]=[CH:14][N:13]([C:19]1[CH:20]=[C:21]([CH:26]=[CH:27][C:28]=1[CH3:29])[C:22]([O:24][CH3:25])=[O:23])[C:12]2=[O:30])=[O:41] |f:1.2|
|
Name
|
|
Quantity
|
1.11 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(/C=C/C=1C=C2C(N(C=NC2=CC1)C=1C=C(C(=O)OC)C=CC1C)=O)=O
|
Name
|
|
Quantity
|
1.24 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.34 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Os](=O)(=O)(=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 72 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the precipitate removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The resultant solution was concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed water/brine mixture, 10% aqueous solution of sodium thiosulfate (×2) and brine
|
Type
|
CONCENTRATION
|
Details
|
The organic layers were concentrated
|
Type
|
CUSTOM
|
Details
|
to give a solid which
|
Type
|
CUSTOM
|
Details
|
was triturated with iso-hexane
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C=C2C(N(C=NC2=CC1)C=1C=C(C(=O)OC)C=CC1C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.54 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |